molecular formula C12H15Cl2N B6257813 4-(3,4-dichlorophenyl)-3-methylpiperidine CAS No. 1526302-66-8

4-(3,4-dichlorophenyl)-3-methylpiperidine

Cat. No.: B6257813
CAS No.: 1526302-66-8
M. Wt: 244.16 g/mol
InChI Key: XYBUHZMCEVXRKD-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-3-methylpiperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-3-methylpiperidine typically involves the reaction of 3,4-dichlorobenzaldehyde with 3-methylpiperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidines with different functional groups.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-3-methylpiperidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorophenyl)-1-methylpiperidine
  • 4-(3,4-Dichlorophenyl)-2-methylpiperidine
  • 4-(3,4-Dichlorophenyl)-3-ethylpiperidine

Uniqueness

4-(3,4-Dichlorophenyl)-3-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dichlorophenyl group and the methyl group at the 3-position of the piperidine ring can result in distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

1526302-66-8

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-3-methylpiperidine

InChI

InChI=1S/C12H15Cl2N/c1-8-7-15-5-4-10(8)9-2-3-11(13)12(14)6-9/h2-3,6,8,10,15H,4-5,7H2,1H3

InChI Key

XYBUHZMCEVXRKD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1C2=CC(=C(C=C2)Cl)Cl

Purity

95

Origin of Product

United States

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